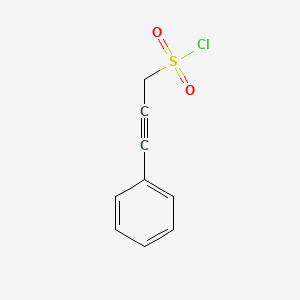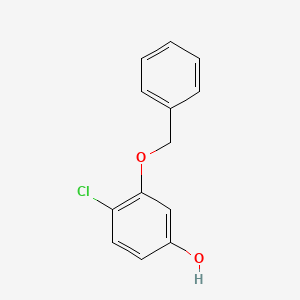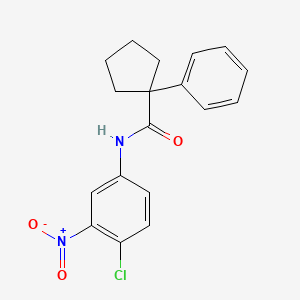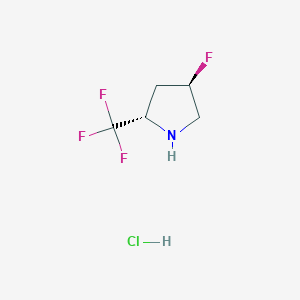
6-(Trifluoromethyl)-1',2',3',6'-tetrahydro-2,4'-bipyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethyl group, which is known for its ability to enhance the biological activity and metabolic stability of pharmaceutical agents . The unique structure of this compound makes it a valuable subject of study for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the reaction of a pyridine derivative with a trifluoromethylating agent under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability . The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the desired quality and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives . Substitution reactions can lead to the formation of a wide range of functionalized compounds .
Scientific Research Applications
6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors . The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to more potent biological effects . The pathways involved in its action include modulation of enzyme activity and alteration of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride include:
Trifluridine: A nucleoside analog used as an antiviral agent.
Ubrogepant: A medication used for the acute treatment of migraine.
Uniqueness
What sets 6-(Trifluoromethyl)-1’,2’,3’,6’-tetrahydro-2,4’-bipyridine hydrochloride apart from these similar compounds is its unique combination of a bipyridine core with a trifluoromethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(1,2,3,6-tetrahydropyridin-4-yl)-6-(trifluoromethyl)pyridine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3N2.ClH/c12-11(13,14)10-3-1-2-9(16-10)8-4-6-15-7-5-8;/h1-4,15H,5-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJNXXGYPOAERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC=C1C2=NC(=CC=C2)C(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{[3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methyl}-4-(trifluoromethyl)pyrimidin-2-amine](/img/structure/B2689759.png)
![1-(tert-butyl)-4-(1-(2-cyclohexylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2689760.png)


![5-tert-butyl-2-methyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2689767.png)
![ethyl 6-ethyl-2-[4-(pyrrolidine-1-sulfonyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2689768.png)
![N-(3,5-dimethylphenyl)-5-methyl-2,4-dioxo-3-phenyl-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2689770.png)

![Methyl 3-(1,3-benzodioxol-5-yl)-3-[(2-chloroacetyl)amino]propanoate](/img/structure/B2689774.png)
![1-methyl-N-(3-{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}phenyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2689775.png)

![N-(3,4-difluorophenyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carboxamide](/img/structure/B2689777.png)
